molecular formula C37H48N6O6S2 B565369 Hydroxyritonavir CAS No. 176655-56-4

Hydroxyritonavir

Cat. No. B565369
CAS RN: 176655-56-4
M. Wt: 736.947
InChI Key: CLEDZMPJHBBTNZ-QJANCWQKSA-N
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Description

Hydroxyritonavir is a derivative of Ritonavir, which is a protease inhibitor used for the treatment of HIV/AIDS . It is seldom employed for its own antiviral activity but instead serves as a booster for other protease inhibitors . Although Ritonavir was initially designed to inhibit HIV protease, studies have found that it also inhibits cytochrome P450-3A4 .


Synthesis Analysis

The synthesis of Ritonavir, from which Hydroxyritonavir is derived, is described in a patent . The process permits the preparation of Ritonavir with only five intermediate stages using the same starting materials as those used in the process described in WO 94/14436 .


Molecular Structure Analysis

Hydroxyritonavir has a molecular formula of C37H48N6O6S2 . The molecular and crystal structures of Ritonavir, from which Hydroxyritonavir is derived, were extracted from the Cambridge Structural Database .


Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .


Physical And Chemical Properties Analysis

Hydroxyritonavir has a molecular weight of 736.9 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 10 . It also has a rotatable bond count of 18 .

Scientific Research Applications

Polymorphism Characterization

Hydroxy Ritonavir has been used in the study of polymorphism, which refers to the ability of a solid material to exist in more than one form or crystal structure . The application of multi-scale modelling workflows has been used to characterize polymorphism in Hydroxy Ritonavir with regard to its stability, bioavailability, and processing .

Quantum Mechanics Studies

The molecular conformation, polarizability, and stability of Hydroxy Ritonavir have been examined using quantum mechanics . This has helped in understanding the physicochemical properties of the drug .

Pharmaceutical Formulation Analysis

Hydroxy Ritonavir is used in the development and validation of analytical methods for its quantification in pharmaceutical formulations . A simple, selective, linear, precise, and accurate RP-HPLC method has been developed and validated for the rapid assay of Hydroxy Ritonavir in pharmaceutical dosage forms .

Bioavailability Studies

The bioavailability of Hydroxy Ritonavir, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action, has been studied . The differences in the physical-chemical properties of the polymorphic forms of Hydroxy Ritonavir are quantified in relation to their bioavailability .

Cytochrome P450 (CYP) 3A4 Inhibition

Hydroxy Ritonavir is known to be the most potent cytochrome P450 (CYP) 3A4 inhibitor in clinical use . It is often applied as a booster for drugs with low oral bioavailability due to CYP3A4-mediated biotransformation .

Treatment of HIV and COVID-19

Hydroxy Ritonavir is used in the treatment of HIV (e.g., lopinavir/ritonavir) and more recently COVID-19 (Paxlovid or nirmatrelvir/ritonavir) . It boosts the effectiveness of other antiretroviral drugs, thereby enhancing their efficacy in treating these diseases .

Mechanism of Action

Target of Action

Hydroxy Ritonavir, also known as Hydroxyritonavir, primarily targets the HIV-1 protease , an enzyme crucial for the reproductive cycle of HIV . This protease is responsible for cleaving the structural and replicative proteins that arise from major HIV genes, such as gag and pol .

Mode of Action

Hydroxy Ritonavir acts as a protease inhibitor . It binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This prevention of cleavage results in the formation of noninfectious, immature viral particles .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxy Ritonavir is the HIV replication cycle . By inhibiting the HIV-1 protease, Hydroxy Ritonavir prevents the maturation of viral particles, thereby interrupting the replication cycle of the virus .

Pharmacokinetics

Hydroxy Ritonavir is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme present both in the intestinal tract and liver . This inhibition increases peak and trough plasma drug concentrations of other protease inhibitors such as Paritaprevir and overall drug exposure .

Result of Action

The primary result of Hydroxy Ritonavir’s action is the inhibition of HIV replication , leading to a decrease in viral load and an increase in CD4 cell counts . This can slow the progression of HIV infection and delay the onset of AIDS.

Action Environment

The action, efficacy, and stability of Hydroxy Ritonavir can be influenced by various environmental factors. For instance, the presence of other medications can affect its action due to potential drug-drug interactions, particularly those involving the cytochrome P450 system . Additionally, patient-specific factors such as age, sex, genetic variations, liver function, and the presence of co-infections can also influence the drug’s action .

Future Directions

The use of Ritonavir in combination therapies for the treatment of COVID-19 is currently under investigation . It is combined with other drugs to treat coronavirus disease 2019 (COVID-19) in patients at risk for progressing into a severe form of the disease, such as nirmatrelvir .

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O6S2/c1-24(2)32(42-35(46)43(5)20-28-22-50-34(40-28)37(3,4)48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-51-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDZMPJHBBTNZ-QJANCWQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170167
Record name Hydroxyritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Ritonavir

CAS RN

176655-56-4
Record name 5-Thiazolylmethyl (3S,4S,6S,9S)-4-hydroxy-13-[2-(1-hydroxy-1-methylethyl)-4-thiazolyl]-12-methyl-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176655-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyritonavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYRITONAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN1D7K606N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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